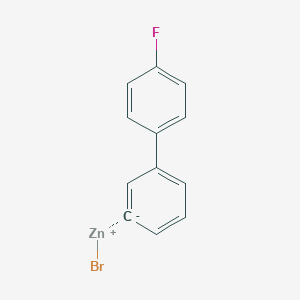
3-(4-Fluorophenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Fluorophenyl)phenylzinc bromide typically involves the reaction of 4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation. The solvent used is usually tetrahydrofuran (THF), which stabilizes the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are common electrophiles that react with this compound.
Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-(4-Fluorophenyl)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates electrons to electrophiles, forming new carbon-carbon bonds. The presence of the fluorine atom enhances the reactivity of the compound, making it a powerful reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylzinc bromide: Similar in structure but lacks the additional phenyl group.
3,4-Difluorophenylzinc bromide: Contains an additional fluorine atom, altering its reactivity and applications.
Phenylzinc bromide: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
3-(4-Fluorophenyl)phenylzinc bromide is unique due to the presence of both a fluorine atom and an additional phenyl group. This combination enhances its reactivity and makes it particularly useful in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H8BrFZn |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI Key |
REMGFRCOTMPGGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















